molecular formula C24H21NO6 B1254412 Jadomycin

Jadomycin

Número de catálogo: B1254412
Peso molecular: 419.4 g/mol
Clave InChI: AVMSKCRHMKXYOO-RCAPREFBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Jadomycins are angucycline polyketides produced by Streptomyces venezuelae under nutrient limitation and stress conditions (e.g., heat shock, ethanol exposure, or phage infection) . Their core structure consists of an 8H-benzo-[b]-phenanthridine backbone fused with heterocyclic rings (e.g., oxazolidine, pyrimidine) and a glycosylated L-digitoxose sugar unit, which is critical for bioactivity . Jadomycin B, the most studied variant, exhibits potent antimicrobial (MIC: 0.5–8 μg/mL against MRSA) and anticancer activity (IC50: 1.3–10 μM in tumor cell lines) .

Propiedades

Fórmula molecular

C24H21NO6

Peso molecular

419.4 g/mol

Nombre IUPAC

(3S,6S)-3-butan-2-yl-11,19-dihydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione

InChI

InChI=1S/C24H21NO6/c1-4-11(3)19-24(30)31-23-13-8-10(2)9-15(27)16(13)18-20(25(19)23)22(29)17-12(21(18)28)6-5-7-14(17)26/h5-9,11,19,23,26-27H,4H2,1-3H3/t11?,19-,23-/m0/s1

Clave InChI

AVMSKCRHMKXYOO-RCAPREFBSA-N

SMILES isomérico

CCC(C)[C@H]1C(=O)O[C@@H]2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)O

SMILES canónico

CCC(C)C1C(=O)OC2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)O

Sinónimos

jadomycin A

Origen del producto

United States

Aplicaciones Científicas De Investigación

Case Studies

Several studies have demonstrated the efficacy of jadomycins against specific cancer cell lines:

  • A study evaluated the cytotoxic effects of jadomycin derivatives on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The derivatives displayed IC50 values ranging from 1.3 to 10 μM, indicating significant anti-cancer activity. Notably, this compound Orn showed selective cytotoxicity towards tumor cells compared to normal human microvascular epithelial cells .
  • Another investigation confirmed that this compound maintains its potency against both drug-sensitive and drug-resistant breast cancer cells, suggesting its potential as a viable chemotherapy alternative to traditional drugs like doxorubicin .

Antimicrobial Properties

This compound also exhibits notable antimicrobial activities:

  • Broad Spectrum Activity : Research has shown that this compound B and its analogues possess strong antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structural variations in this compound analogues influence their antimicrobial efficacy, making them a subject of interest for developing new antibiotics .
  • Mechanism of Antimicrobial Action : The antimicrobial activity of this compound is attributed to its ability to disrupt bacterial cell processes through interactions with specific cellular targets. This disruption can lead to bacterial cell death and offers a potential pathway for combating antibiotic-resistant infections .

Future Directions in Research

The ongoing research into this compound's applications suggests several promising avenues:

  • Development of Novel Derivatives : Modifying the chemical structure of jadomycins could enhance their selectivity and potency against specific cancer types or bacterial strains. For instance, incorporating non-natural amino acids into this compound derivatives has shown potential for improved activity against tumor cells while reducing toxicity to normal cells .
  • Animal Model Studies : Future studies should focus on evaluating the anticancer effects of jadomycins in animal models to better understand their therapeutic potential and safety profile before clinical application .

Data Summary Table

Application AreaMechanism of ActionEfficacyReference
Cancer TreatmentROS generation, Aurora kinase inhibition, Topoisomerase inhibitionIC50: 1.3 - 10 μM (varies by derivative)
Antimicrobial ActivityDisruption of bacterial processesEffective against MRSA
Future Research DirectionsDevelopment of novel derivativesPotential for enhanced selectivity

Comparación Con Compuestos Similares

Jadomycin vs. Rabelomycin

  • Structural Differences :
    • Rabelomycin lacks the L-digitoxose sugar and the oxazolidine ring, retaining only the basic angucycline aglycone .
    • This compound B undergoes additional oxygenation and glycosylation steps, enhancing solubility and target specificity .
  • Bioactivity :
    • Rabelomycin shows moderate antibacterial activity but lower cytotoxicity (IC50 > 20 μM in most cancer cells) compared to this compound derivatives .
    • Mechanistic Insight: The absence of the sugar unit in rabelomycin reduces cellular uptake and DNA-binding affinity .

This compound vs. Gilvocarcins

  • Biosynthetic Pathways :
    • Both utilize type II polyketide synthases (PKS), but gilvocarcins incorporate a C-glycoside (D-olivose) instead of L-digitoxose .
    • Enzymes GilOI (gilvocarcin) and JadH (this compound) are homologous but yield distinct oxygenation patterns .
  • Antitumor Activity :
    • Gilvocarcin V exhibits superior DNA intercalation but lower ROS-mediated cytotoxicity compared to this compound B .

This compound vs. Oviedomycin Derivatives

  • Structural Modifications: Oviedomycin derivatives with added hydroxyl groups show enhanced antitumor activity (IC50 reduced by ~50% in colon cancer models) . this compound Orn, with an amino side chain, demonstrates selective cytotoxicity (IC50: 5 μM in HCT116 vs. >20 μM in normal cells) .

Structure-Activity Relationships (SAR) of Jadomycins and Analogues

Table 1. Key Structural Features and Bioactivity

Compound Side Chain Type Antimicrobial (MIC vs. MRSA, μg/mL) Anticancer (IC50, μM) Selectivity Index (Tumor/Normal Cells)
This compound B Aliphatic (isoleucine) 8 1.3–10 1.0 (non-selective)
This compound Orn Amino (ornithine) 16 5.0 (HCT116) 4.0
This compound F Aromatic (phenyl) 8 8.2 1.2
Rabelomycin None 32 >20 N/A
Gilvocarcin V D-Olivose glycoside 64 2.5 0.8

Key SAR Insights:

  • Aliphatic/Aromatic Side Chains : Enhance antimicrobial activity but reduce tumor selectivity .
  • Amino Side Chains (e.g., Orn): Improve selectivity by altering membrane permeability and ROS dynamics .
  • Sugar Moieties: L-digitoxose in jadomycins increases solubility and target engagement compared to non-glycosylated analogues .

Métodos De Preparación

Genetic and Enzymatic Factors

This compound biosynthesis is governed by a gene cluster (jadABC, jadD, jadE, jadI) encoding a minimal polyketide synthase (PKS), cyclases, and ketoreductases. The jadI gene plays a critical role in constructing the ABCD rings of the angucycline core. Inactivation of jadI results in the accumulation of intermediates such as SEK43 (14 ) and UWM4 (15 ), confirming its role in ring formation. The bifunctional enzyme JadF catalyzes dehydration and oxygenation steps, converting UWM6 (12 ) to prethis compound (16 ) and subsequently to dehydrorabelomycin (18 ). The B-ring opening of 18 is mediated by a combination of jadF, jadH, and jadG, yielding the key intermediate 19 , which incorporates amino acids non-enzymatically.

Fermentation and Environmental Conditions

This compound production is induced under stress conditions, such as ethanol shock (3–6% v/v) and phosphate limitation. Fermentation media typically contain glucose (2% w/v), phosphate (9 mM), and amino acids (60 mM) as the sole nitrogen source. Optimization studies reveal that maximum yield is achieved at pH 7.5, 30°C, and 250 rpm agitation over 24–48 hours.

Table 1: Composition of this compound Fermentation Media

ComponentConcentrationRole
Glucose2% w/vCarbon source
Phosphate9 mMBuffer
Amino acid (e.g., Ile)60 mMNitrogen source
Ethanol3–6% v/vStress inducer

Chemical Synthesis of this compound

Total Synthesis via Biomimetic Condensation

The first total synthesis of this compound B, S, T, and ILEVS1080 was achieved by Yang et al. through biomimetic condensation of a quinone aldehyde (4 ) with amino acid sodium salts. The 8H-benz[b]oxazolo[3,3-f]phenanthridine skeleton was constructed via a key Stille coupling, followed by Mitsunobu glycosylation to install the L-digitoxose unit.

Key Reaction Sequence:

  • Imine Formation : Condensation of aldehyde 4 with isoleucine yields imine 23 .

  • Electrocyclic Ring Closure : 6π-electron cyclization forms the pentacyclic core 9 .

  • Oxidation and Glycosylation : Air oxidation generates dehydrorabelomycin, followed by Mitsunobu reaction for glycoside attachment.

Recent Advances in Synthetic Methodologies

O’Doherty et al. developed a concise route to this compound A in six linear steps, employing a Stille coupling and acid-catalyzed deprotection. The synthesis confirmed the non-enzymatic nature of amino acid incorporation, as diastereomers equilibrate via a zwitterionic intermediate. Similarly, direct arylation of juglone enabled the synthesis of this compound T and aglycons, demonstrating stronger cytotoxic activity in aglycone forms.

Table 2: Synthetic Routes to this compound Derivatives

Target CompoundKey StepYield (%)Reference
This compound AStille coupling, glycosylation17
This compound TDirect arylation of juglone55

Isolation and Purification Techniques

Jadomycins are extracted from fermentation broth using ethyl acetate and purified via sequential chromatography. Phenyl column chromatography (Silicycle®) with gradient elution (10–100% acetonitrile/water) isolates the crude product, followed by preparative TLC (15% methanol/dichloromethane) and Sephadex™ LH-20 size exclusion chromatography.

Critical Parameters:

  • Solvent System : 5:5:1 EtOAc:CH3CN:H2O for TLC.

  • Purity Check : HPLC monitoring at 313 nm.

Structural Diversification and Derivative Production

Over 27 this compound derivatives have been synthesized by substituting natural and non-natural amino acids (e.g., threonine, 7-aminooctanoic acid) during fermentation. ESI-MS/MS analysis confirms derivative formation, with parent ions ([M+H]⁺) fragmenting to aglycone ([aglycone+H]⁺) and phenanthroviridin (m/z 306.1).

Table 3: Cytotoxic Activity of Select this compound Derivatives

CompoundIC₅₀ (μM)Cell Line
This compound T0.8MCF-7 (Breast)
Phenanthroviridin0.2U87MG (Glioblastoma)

Applications and Biological Evaluation

Jadomycins exhibit potent cytotoxicity against multidrug-resistant cancer cells, with aglycones showing enhanced activity compared to glycosides. The 1,3-oxazolidine ring and carboxyl group are critical for bioactivity, though the exact mechanism remains under investigation. Ongoing studies focus on blood-brain barrier penetration for glioblastoma treatment .

Q & A

Q. What steps are critical for independent validation of this compound’s reported bioactivity?

  • Methodological Answer : Request raw data (e.g., NMR spectra, MIC curves) from original authors via repositories like Zenodo. Reproduce assays using ATCC-certified strains and control compounds. Publish replication studies in journals with open-access policies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jadomycin
Reactant of Route 2
Jadomycin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.